molecular formula C7H14ClNS B2719255 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride CAS No. 50848-31-2

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride

Cat. No.: B2719255
CAS No.: 50848-31-2
M. Wt: 179.71
InChI Key: QDMVFECJYZIOBR-UHFFFAOYSA-N
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Description

Historical Development of Azabicyclo Frameworks

The synthesis of azabicyclic compounds dates to the mid-20th century, driven by the pursuit of alkaloid-inspired pharmacophores. Early breakthroughs include Gassman’s 1968 preparation of 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane via hypochlorite-mediated cyclization, which established foundational methods for nitrogen-containing bicyclic systems. Subsequent innovations, such as Takeda’s 1977 α-alkylation strategy for 5-aryl-2-azabicyclo[3.2.1]octanes, expanded access to substituted variants. The 21st century saw methodological diversification, including Dobbs’ aza-Prins cyclizations for indolizidine and quinolizidine cores and Chen’s stereocontrolled aziridine bromination for azabicyclo[3.1.0]hexanes. These advances underscore the evolving synthetic toolkit for addressing the inherent strain and stereochemical complexity of azabicycles.

Classification of Azabicyclic Compounds

Azabicyclic systems are classified by their bridgehead positions, ring sizes, and heteroatom arrangements. Common frameworks include:

Classification Bridge Notation Example Core Biological Relevance
Indolizidines Aza-Prins-derived scaffolds Glycosidase inhibitors
Quinolizidines Lupin alkaloids Antiviral agents
Azabicyclo[3.2.1]octanes [3.2.1] Tropane analogs CNS drug candidates
Azabicyclo[4.2.1]nonanes [4.2.1] 9-Thia-3-azabicyclo derivatives Under investigation

The inclusion of sulfur, as in 9-thia-3-azabicyclo[4.2.1]nonane, introduces distinct electronic and steric profiles compared to all-carbon or nitrogen-only analogues, influencing reactivity and supramolecular interactions.

Significance in Heterocyclic Chemistry Research

Azabicycles are prized for their dual role as synthetic intermediates and bioactive agents. For instance, 2-azabicyclo[3.2.1]octanes serve as precursors to Strychnos alkaloids like strychnine, while polyhydroxylated indolizidines exhibit anti-HIV activity. The strained geometry of these systems also enables unique reaction pathways, such as metal-catalyzed cycloisomerizations. Research into 9-thia-3-azabicyclo[4.2.1]nonane hydrochloride extends these principles, offering opportunities to study sulfur’s impact on ring strain and catalytic behavior.

Position of 9-Thia-3-azabicyclo[4.2.1]nonane Within the Broader Azabicyclic Framework

This compound’s [4.2.1] bridge notation distinguishes it from smaller systems like azabicyclo[3.1.0]hexanes (e.g., ficellomycin core) and larger indolizidines. The sulfur atom at position 9 introduces a thioether moiety, altering electron distribution and potential hydrogen-bonding capacity compared to oxygen or nitrogen analogues. Such modifications are critical in medicinal chemistry, where subtle structural changes can modulate target selectivity and metabolic stability. Current synthetic routes to similar scaffolds emphasize intramolecular reductive amination and Lewis acid-catalyzed cyclizations, though the optimal pathway for this specific thia-azabicycle remains an active area of investigation.

Structural Analysis Table

Feature 9-Thia-3-azabicyclo[4.2.1]nonane Azabicyclo[3.2.1]octane Indolizidine ( system)
Bridge notation [4.2.1] [3.2.1]
Heteroatoms N, S N N
Ring strain (est.) Moderate High (~66 kcal/mol) Low
Synthetic accessibility Challenging Moderate High

Properties

IUPAC Name

9-thia-3-azabicyclo[4.2.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMVFECJYZIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable thioamide with an appropriate amine under acidic conditions to form the bicyclic structure. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 9-thia-3-azabicyclo[4.2.1]nonane hydrochloride typically involves cycloaddition reactions that yield derivatives with significant biological activity. The compound's structure features a bicyclic framework that is pivotal in mimicking natural alkaloids, which are known for their pharmacological effects.

Key Synthetic Methods

  • Cycloaddition Reactions : These reactions are essential for constructing the bicyclic structure, often involving terminal alkynes and other reactive intermediates.
  • Functionalization : The introduction of various substituents can enhance the compound's biological activity, allowing it to interact effectively with target receptors in the nervous system.

Pharmacological Applications

The applications of this compound are primarily centered around its role as a potential therapeutic agent in treating several neurological disorders.

Neurological Disorders

  • Alzheimer's Disease : Compounds derived from the 9-azabicyclo framework have been studied for their ability to act as nicotinic acetylcholine receptor agonists, which may help in alleviating symptoms associated with Alzheimer's disease.
  • Parkinson's Disease : Similar mechanisms of action are being investigated for potential treatments aimed at improving motor functions and cognitive abilities in Parkinson's patients.
  • Schizophrenia and Depression : The modulation of neurotransmitter systems through reuptake inhibition (serotonin, dopamine) positions these compounds as candidates for treating mood disorders.

Case Study 1: Nicotinic Agonist Activity

Research has demonstrated that derivatives of 9-thia-3-azabicyclo[4.2.1]nonane exhibit agonistic activity at nicotinic acetylcholine receptors, which is crucial for cognitive functions. A study highlighted the synthesis of such compounds showing promising results in enhancing synaptic transmission in animal models of Alzheimer’s disease .

Case Study 2: Dual Orexin Receptor Antagonists

Another study focused on the development of dual orexin receptor antagonists based on the bicyclic structure, illustrating significant efficacy in reducing hyperarousal symptoms associated with sleep disorders . This underscores the versatility of the compound in addressing multiple therapeutic targets.

Comparative Data Table

Application AreaMechanism of ActionCurrent Research Findings
Alzheimer's DiseaseNicotinic receptor agonismEnhanced synaptic transmission in animal models
Parkinson's DiseaseDopaminergic modulationPotential improvement in motor functions
SchizophreniaMonoamine reuptake inhibitionEffective in mood stabilization
Sleep DisordersOrexin receptor antagonismReduction of hyperarousal symptoms

Mechanism of Action

The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic structure can form bonds with various biological molecules, leading to changes in their activity. This interaction can affect different pathways within cells, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Bicyclic Framework Stability: [4.2.1] vs. [3.3.1] Systems

The bicyclo[4.2.1]nonane system exhibits distinct stability compared to the bicyclo[3.3.1]nonane framework. Evidence indicates that bicyclo[3.3.1]nonane derivatives (e.g., 9-azabicyclo[3.3.1]nonane) adopt a thermodynamically favored twin-chair conformation, whereas the [4.2.1] system may adopt less-strained but kinetically stabilized conformations .

Parameter 9-Thia-3-azabicyclo[4.2.1]nonane 9-Azabicyclo[3.3.1]nonane
Bicyclic System [4.2.1] [3.3.1]
Thermodynamic Stability Moderate High
Rearrangement Tendency None observed 30% to [4.2.1] system
Key Intermediate Episulfonium ion Epiazonium ion (unstable)
Reference

Heteroatom Influence: Thia vs. Aza vs. Oxa Analogs

The substitution of sulfur (thia), nitrogen (aza), or oxygen (oxa) significantly impacts reactivity and stability:

  • Thia Analogs: The sulfur atom in 9-Thia-3-azabicyclo[4.2.1]nonane stabilizes intermediates like episulfonium ions, reducing rearrangement. This contrasts with aza analogs, where nitrogen’s lower polarizability leads to less stable intermediates .
  • Oxa Analogs: 9-Oxabicyclo[4.2.1]nonane is synthesized in 75% yield under alkaline conditions, compared to 25% for the [3.3.1] oxa analog, highlighting the kinetic preference for the [4.2.1] system in oxygen-containing bicyclics .
  • Aza Analogs: 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6) is a structurally related compound but lacks sulfur, resulting in distinct electronic properties and reactivity patterns .
Heteroatom Compound Class Key Property Synthetic Yield/Stability
S (Thia) 9-Thia-3-azabicyclo[4.2.1]nonane Episulfonium ion stability High (no rearrangement)
N (Aza) 9-Azabicyclo[3.3.1]nonane Rearrangement-prone intermediates Moderate (30% rearrangement)
O (Oxa) 9-Oxabicyclo[4.2.1]nonane Kinetic synthesis preference 75% yield
Reference

Conformational Analysis

X-ray crystallography of 3-azabicyclo[3.3.1]nonane derivatives reveals a twin-chair conformation, which minimizes steric strain . Computational studies suggest that sulfur’s larger atomic radius in the [4.2.1] system reduces ring strain compared to smaller heteroatoms like oxygen .

Biological Activity

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and antiparasitic properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both sulfur and nitrogen atoms, which play crucial roles in its biological activity. The unique arrangement allows for interactions with various biological targets, making it a subject of interest in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through mechanisms that involve interference with viral entry or replication processes.

Antiparasitic Activity

Recent research highlights the antiparasitic potential of this compound, particularly against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria.

Table 2: Antiparasitic Activity Against Plasmodium falciparum

CompoundIC50 (µM)Selectivity Index (SI)Reference
9-Thia-3-azabicyclo[4.2.1]nonane0.023>100
Standard Drug (Pyrimethamine)0.017N/A

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Interaction : The compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound effectively inhibited growth in over 75% of tested strains, providing a promising avenue for further development as an antibiotic agent.

Case Study 2: Antiparasitic Activity Against Malaria

A recent study focused on the antiparasitic effects of the compound against Plasmodium falciparum. The findings demonstrated that certain derivatives exhibited submicromolar IC50 values, suggesting high potency and selectivity against malaria parasites compared to human cells.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing data robustness. For example, fractional factorial designs are effective for screening variables, while central composite designs refine optimal conditions .
  • Key Metrics : Yield, purity (HPLC), and reaction time.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation of bicyclic thia-aza compounds?

  • Methodological Answer : Combine 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm connectivity and stereochemistry. Cross-validate with computational methods like density functional theory (DFT) to simulate spectra and identify discrepancies. For sulfur-containing analogs, X-ray crystallography is critical to resolve ambiguities in heterocyclic ring conformations .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use orthogonal methods such as flash chromatography (silica gel or reversed-phase C18) followed by recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures). Monitor purity via LC-MS and adjust solvent gradients to separate byproducts with similar Rf values .

Advanced Research Questions

Q. How can computational reaction path search methods improve mechanistic understanding of bicyclic thia-aza compound formation?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model intermediates and transition states. Pair with kinetic analysis to identify rate-determining steps. For example, ICReDD’s approach integrates reaction path sampling and information science to prioritize viable pathways and reduce trial-and-error experimentation .

Q. What strategies address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., halogenation, alkylation) to isolate electronic vs. steric effects. Validate using in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate activity with binding affinities. Cross-check batch-to-batch purity using HPLC-ELSD to rule out impurities as confounding factors .

Q. How can researchers model the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies (ICH guidelines) with forced degradation (acid/base hydrolysis, oxidative stress). Monitor degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life. Computational tools like molecular dynamics (MD) simulations can predict hydrolytic susceptibility of the bicyclic core .

Q. What advanced characterization techniques are critical for analyzing polymorphic forms of this compound?

  • Methodological Answer : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. Pair with solid-state NMR to assess hydrogen bonding and lattice dynamics. For hygroscopic forms, dynamic vapor sorption (DVS) studies quantify moisture-induced phase transitions .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting results in reaction yield optimization studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify hidden variables (e.g., trace metal contaminants, humidity). Reproduce experiments under controlled inert conditions (glovebox) and use high-purity reagents. Document all metadata (e.g., equipment calibration logs) for reproducibility audits .

Q. What computational frameworks integrate experimental and theoretical data for bicyclic compound research?

  • Methodological Answer : Deploy hybrid QM/MM (quantum mechanics/molecular mechanics) models to study solvent effects and reaction dynamics. Platforms like Gaussian or ORCA enable seamless integration of spectroscopic and kinetic data, while machine learning algorithms (e.g., random forests) predict untested synthetic routes .

Tables for Key Data

Parameter Optimal Range Analytical Method Reference ID
Reaction Temperature60–80°CIn situ IR monitoring
Solvent SystemDMF/Water (7:3 v/v)HPLC-UV (λ = 254 nm)
Catalyst Loading5–10 mol%ICP-MS for metal traces
Stability (pH 7.4, 25°C)t₁/₂ = 48 hoursLC-MS/MS degradation profiling

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